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Compound of Interest

Compound Name: 1-Methyl-4-nitro-1,2,3-triazole

Cat. No.: B2554992 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nitrotriazole compounds represent a significant class of molecules with diverse applications,

ranging from energetic materials to novel therapeutics. Computational modeling plays a pivotal

role in the rational design and analysis of these compounds, enabling the prediction of their

physicochemical properties, biological activities, and safety profiles. These application notes

provide an overview of the computational methodologies employed in the study of nitrotriazoles

and detailed protocols for their implementation.

Application Notes
The computational study of nitrotriazole compounds primarily falls into two main areas:

energetic materials science and drug discovery.

In Energetic Materials: Computational chemistry, particularly Density Functional Theory (DFT),

is instrumental in predicting the performance and stability of nitrotriazole-based energetic

materials.[1] Key parameters such as heat of formation, density, detonation velocity, and

pressure can be calculated to assess the energetic potential of novel compounds.[2] These

theoretical predictions guide synthetic efforts towards molecules with improved performance

and reduced sensitivity. The isomeric arrangement of triazole rings and nitro groups

significantly impacts the energetic properties and thermal stability of these compounds.

In Drug Development: Nitrotriazole derivatives have been investigated for their potential as

antimicrobial and anticancer agents.[3][4] Computational techniques like Quantitative Structure-
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Activity Relationship (QSAR) and molecular docking are employed to understand the

relationship between molecular structure and biological activity.[3][5] QSAR models help in

identifying key molecular descriptors that influence the therapeutic efficacy of these

compounds.[3] Molecular docking studies provide insights into the binding interactions of

nitrotriazole derivatives with biological targets, such as enzymes, aiding in the design of more

potent and selective drug candidates.[4][6] For instance, some nitrotriazole derivatives have

been studied as potential inhibitors of cytochrome P450 enzymes.[6]

Data Presentation
Energetic Properties of Dinitro-tris(triazole) Isomers
The following table summarizes the calculated energetic properties of a series of designed

dinitro-tris(triazole) isomers, providing a comparative view of their potential as energetic

materials.[7][2]

Compound ID

Heat of
Formation
(HOFSolid,
kJ/mol)

Density
(g/cm³)

Detonation
Velocity (D,
km/s)

Detonation
Pressure (P,
GPa)

O4 >450 >1.92 >8.76 >32.0

R1 >450 1.94 >8.76 >32.0

R2 - - 8.12 25.72

R3 >450 1.93 8.82 32.60

R4 608.10 >1.92 >8.76 >32.0

Data sourced from computational studies using DFT methods.[7][2]

Drug-Likeness Properties of Nitro(triazole/imidazole)-
based Compounds
This table presents key molecular descriptors calculated for a set of nitrotriazole and

nitroimidazole derivatives investigated as anti-tubercular agents. These descriptors are crucial

for QSAR modeling and predicting the pharmacokinetic properties of the compounds.[3]
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Descriptor Value Range
Significance in Drug
Design

Molecular Weight (MW) ≤ 500 amu
Adherence to Lipinski's rule of

five for drug-likeness.

LogP (Lipophilicity) ≤ 5

Influences absorption,

distribution, metabolism, and

excretion (ADME) properties.

[3]

Hydrogen Bond Donors (HBD) ≤ 5

Important for molecular

recognition and binding to

biological targets.

Hydrogen Bond Acceptors

(HBA)
≤ 10

Crucial for forming interactions

with receptor sites.

ELUMO (eV) e.g., -1.61 for Cpd 6

Relates to the ability of a

compound to accept electrons,

influencing its reactivity.[3]

These values are derived from computational analyses and are used to build predictive QSAR

models.[3]

Experimental Protocols
Protocol 1: Prediction of Energetic Properties using
Density Functional Theory (DFT)
This protocol outlines the computational workflow for determining the key performance

indicators of nitrotriazole-based energetic materials.

Objective: To calculate the heat of formation, density, detonation velocity, and pressure of a

novel nitrotriazole compound.

Methodology:

Molecular Geometry Optimization:
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Construct the 3D structure of the nitrotriazole molecule using a molecular builder.

Perform geometry optimization using a DFT method, for example, with the B3PW91

functional and a 6-31G(d,p) basis set.[7] This step finds the lowest energy conformation of

the molecule.

Calculation of Heat of Formation (HOF):

Employ isodesmic reactions, which are hypothetical reactions where the number and

types of bonds are conserved, to accurately calculate the gas-phase HOF.[2]

Calculate the solid-state HOF by subtracting the heat of sublimation, which can be

estimated using empirical equations.[2]

Density Prediction:

Predict the crystal density using methods such as the Politzer approach, which relates the

density to the molecular surface properties.[2]

Detonation Performance Prediction:

Utilize specialized thermochemical codes like EXPLO5 (v6.06) to predict the detonation

velocity (D) and pressure (P) based on the calculated HOF and density.[7][2]

Alternatively, empirical methods like the Kamlet-Jacobs equations can be used for an

initial estimation.[2]

Thermal Stability and Sensitivity Analysis:

Calculate the bond dissociation energy (BDE) of the weakest bond (typically the C-NO2 or

N-NO2 bond) to estimate thermal stability.[7]

Estimate mechanical sensitivity by correlating it with parameters such as the maximum

heat of detonation (Q) and the free void in the crystal lattice.[7]

Protocol 2: Virtual Screening and Molecular Docking for
Drug Discovery
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This protocol details the steps for identifying potential nitrotriazole-based drug candidates and

evaluating their binding affinity to a protein target.

Objective: To perform a virtual screening of a library of nitrotriazole derivatives and predict their

binding mode and affinity to a specific biological target.

Methodology:

Ligand and Receptor Preparation:

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning

partial charges.

Create a library of 3D structures for the nitrotriazole derivatives and optimize their

geometries.

Molecular Docking:

Define the binding site (active site) on the target protein.

Use a docking program (e.g., AutoDock) to predict the binding conformation of each ligand

within the active site.[4]

The program will generate multiple binding poses and score them based on a scoring

function that estimates the binding free energy.

Analysis of Docking Results:

Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds,

hydrophobic interactions) between the ligand and the protein residues.[4]

Rank the compounds based on their docking scores to prioritize them for further

experimental testing.

ADME Prediction:
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For the top-ranked compounds, perform in silico prediction of their Absorption, Distribution,

Metabolism, and Excretion (ADME) properties to assess their drug-likeness.[8]

Mandatory Visualization
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Output

Nitrotriazole Molecular Structure
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Heat of Formation Calculation
(Isodesmic Reactions)

Density Prediction
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Data Collection & Preparation

Model Building & Validation

Model Application

Dataset of Nitrotriazoles with Known Activity

Molecular Descriptor Calculation

Data Splitting (Training and Test Sets)

Model Generation (e.g., MLR, ANN)

Internal Validation (Cross-validation)

External Validation

Predict Activity of New Compounds
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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